Acridine, 9-(4-methylphenyl)-
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Overview
Description
Acridine, 9-(4-methylphenyl)- is a derivative of acridine, a tricyclic aromatic compound containing a nitrogen atom. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, and antiviral activities . The unique structure of acridine allows it to interact with various biomolecular targets, making it a compound of significant interest in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acridine, 9-(4-methylphenyl)- typically involves the Ullmann reaction, where N-phenylanthranilic acid is prepared and then stirred in phosphorus oxychloride (POCl3) to afford the 9-chloro-acridine . This intermediate can then undergo further reactions to introduce the 4-methylphenyl group at the 9-position.
Industrial Production Methods: Industrial production of acridine derivatives often involves electrophilic condensation and various catalytic processes. Modern methods include Buchwald–Hartwig amination, hypervalent iodine chemistry, iodocyclization, and Rh(III)-catalyzed tandem reactions . These methods allow for the efficient and scalable production of acridine derivatives with various substituents.
Chemical Reactions Analysis
Types of Reactions: Acridine, 9-(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: Conversion to acridone derivatives.
Reduction: Formation of acridane derivatives.
Substitution: Nucleophilic substitution at the C9 position.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate.
Reduction: Uses reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly used.
Major Products:
Oxidation: Acridone derivatives.
Reduction: Acridane derivatives.
Substitution: Various 9-substituted acridine derivatives.
Scientific Research Applications
Acridine, 9-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for fluorescent dyes and optical sensor molecules.
Biology: Acts as a DNA intercalator, making it useful in studying DNA-related processes.
Medicine: Exhibits anticancer, antimicrobial, and antiviral activities.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
Mechanism of Action
The primary mechanism of action of acridine, 9-(4-methylphenyl)- involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the helical structure and inhibiting the activity of enzymes like topoisomerase and telomerase . This mechanism is crucial for its anticancer and antimicrobial properties.
Comparison with Similar Compounds
Acridine: The parent compound with similar biological activities.
Acridone: The oxidized form of acridine with a carbonyl group at position 9.
Acridane: The reduced form of acridine, though less stable and rarely used.
Uniqueness: Acridine, 9-(4-methylphenyl)- stands out due to its specific substitution at the 9-position, which enhances its stability and fluorescence properties compared to unsubstituted acridine derivatives . This makes it particularly valuable in applications requiring stable and highly fluorescent compounds.
Properties
CAS No. |
36388-29-1 |
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Molecular Formula |
C20H15N |
Molecular Weight |
269.3 g/mol |
IUPAC Name |
9-(4-methylphenyl)acridine |
InChI |
InChI=1S/C20H15N/c1-14-10-12-15(13-11-14)20-16-6-2-4-8-18(16)21-19-9-5-3-7-17(19)20/h2-13H,1H3 |
InChI Key |
KORJZGKNZUDLII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3C=CC=CC3=NC4=CC=CC=C42 |
Origin of Product |
United States |
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